bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol)
CAS No.:
Cat. No.: VC16680384
Molecular Formula: C18H32O2Rh2
Molecular Weight: 486.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H32O2Rh2 |
|---|---|
| Molecular Weight | 486.3 g/mol |
| IUPAC Name | cycloocta-1,5-diene;methanol;rhodium |
| Standard InChI | InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;; |
| Standard InChI Key | LEJWHNWXNMGGKE-UHFFFAOYSA-N |
| Canonical SMILES | CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s structure is defined by two (Z,Z)-1,5-cyclooctadiene ligands, each contributing two double bonds in a cis configuration. The COD ligands adopt a boat-like conformation, enabling π-coordination to the rhodium centers . The O-methylrhodiumol groups (methanol-derived ligands) complete the coordination sphere, forming a binuclear complex. The stereochemistry is critical, as the (Z,Z) configuration of COD influences the spatial arrangement of the rhodium centers, potentially enhancing catalytic activity.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| IUPAC Name | Cycloocta-1,5-diene;methanol;rhodium | |
| InChIKey | LEJWHNWXNMGGKE-UHFFFAOYSA-N | |
| Canonical SMILES | CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
Thermochemical Properties of Ligands
The (Z,Z)-1,5-cyclooctadiene ligand exhibits a gas-phase enthalpy of formation () of . This thermodynamic stability suggests that COD ligands may resist decomposition under catalytic conditions, making them suitable for high-energy reactions.
Synthesis and Characterization Challenges
Despite its defined molecular formula, synthetic protocols for bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) remain undocumented in the literature. Analogous rhodium complexes, such as [Rh(COD)(η³-Ge₉(Hyp)₃)] (Hyp = hypersilyl), are synthesized via ligand exchange reactions . For instance, replacing COD with phosphine or N-heterocyclic carbene ligands modulates electronic properties and fluxional behavior .
A key challenge lies in characterizing the dynamic behavior of this compound. Studies on related rhodium complexes reveal fluxionality at room temperature, as evidenced by variable-temperature NMR spectroscopy . For example, [Rh(IMe₄)(η³-Ge₉(Hyp)₃)] exhibits inequivalent hypersilyl group resonances upon protonation, indicating structural flexibility . Such fluxionality could complicate the isolation of pure bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol).
Future Research Directions
Synthetic Optimization
Developing reproducible synthesis routes is paramount. Ligand exchange strategies, as demonstrated for Zintl cluster-supported rhodium complexes, could be adapted . For instance, reacting [Rh(COD)₂]⁺ with O-methylrhodiumol precursors under inert conditions may yield the target compound.
Mechanistic Studies
Time-resolved spectroscopy and computational modeling (e.g., DFT calculations) could elucidate reaction pathways. Para-hydrogen-induced polarization (PHIP) experiments, used to study [Rh(IMe₄)(η³-Ge₉(Hyp)₃)], may reveal hydride intermediacy in bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) .
Application Exploration
Testing catalytic performance in model reactions (e.g., alkene hydrogenation) will validate utility. Comparative studies with established rhodium catalysts will benchmark activity and selectivity.
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